molecular formula C24H18N2O3 B12531956 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile CAS No. 820234-25-1

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile

Cat. No.: B12531956
CAS No.: 820234-25-1
M. Wt: 382.4 g/mol
InChI Key: QXYSPUDNOHWVFS-UHFFFAOYSA-N
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Description

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a synthetic indole derivative featuring a benzoyl group substituted at the indole nitrogen (position 1). The benzoyl moiety is further modified with a 2-methoxyphenylmethoxy group at its ortho position. Additionally, a carbonitrile substituent is present at position 5 of the indole core.

Properties

CAS No.

820234-25-1

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-[2-[(2-methoxyphenyl)methoxy]benzoyl]indole-5-carbonitrile

InChI

InChI=1S/C24H18N2O3/c1-28-22-8-4-2-6-19(22)16-29-23-9-5-3-7-20(23)24(27)26-13-12-18-14-17(15-25)10-11-21(18)26/h2-14H,16H2,1H3

InChI Key

QXYSPUDNOHWVFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effectiveness against human tumor cells, reporting a mean growth inhibition (GI) value of 15.72 µM, indicating its potential as an antitumor agent .

Antidepressant Effects

The compound has been investigated for its antidepressant properties. It was found to exhibit potent inhibition of serotonin reuptake, making it a candidate for the development of antidepressant medications . This mechanism is crucial as it can help alleviate symptoms in patients suffering from depression.

Antimicrobial Activity

Another area of application is in antimicrobial research. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents . The mechanism likely involves disrupting microbial cell function.

Example Synthesis Pathway:

  • Formation of Indole Ring : Start with appropriate starting materials to synthesize the indole core.
  • Functionalization : Introduce methoxy and carbonitrile groups using specific reagents.
  • Purification : Employ column chromatography to isolate the desired product.

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityShowed significant inhibition against human tumor cells with GI values indicating effectiveness.
Investigate antidepressant propertiesDemonstrated potent serotonin reuptake inhibition, suggesting potential for antidepressant development.
Assess antimicrobial propertiesIndicated possible antibacterial and antifungal activity through preliminary testing.

Mechanism of Action

The mechanism of action of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Indole Carbonitrile Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / CAS No. Substituents (Indole Positions) Molecular Weight Key Synthetic Method Purity/Yield (If Available) Reference
Target Compound 1: Benzoyl (2-[(2-Methoxyphenyl)methoxy]); 5: CN ~423.4* Likely multi-step coupling N/A N/A
2-Phenyl-1H-indole-5-carbonitrile (96887-11-5) 2: Phenyl; 5: CN 218.26 Unspecified N/A LookChem (2022)
1-Benzyl-3-(2-methoxypyridin-3-yl)-1H-indole-2-carbonitrile (9m) 1: Benzyl; 2: 2-Methoxypyridin-3-yl; 3: CN ~369.4 Cross-coupling reaction 86% / 241 mg Synthesis Study
3-(2-((3-Methoxyphenyl)amino)-2-phenylacetyl)-1H-indole-5-carbonitrile (1428969-19-0) 3: Acetyl (2-((3-Methoxyphenyl)amino)-2-phenyl); 5: CN 381.43 Amide coupling N/A LookChem (2022)

*Estimated based on structural formula.

Key Observations:
  • This complexity may influence solubility and bioavailability.
  • Electron-Withdrawing Effects : The 5-carbonitrile group is common across all compounds, contributing to electron-withdrawing effects that stabilize the indole core and modulate reactivity.
  • Synthetic Accessibility : Analogs like 9m (86% yield) and 10a (92% yield) demonstrate efficient synthesis via cross-coupling or Heck reactions, whereas the target compound likely requires more intricate multi-step protocols due to its substituted benzoyl group.

Physicochemical Properties

  • Melting Points : While direct data for the target compound are absent, analogs such as 5-benzyloxy-1H-indole-2-carboxylic acid (15) exhibit melting points of 193–195°C , suggesting that methoxy and benzyloxy substituents enhance crystallinity. The target’s bulkier benzoyl group may further elevate its melting point.
  • Lipophilicity : The 2-methoxyphenylmethoxy group in the target compound likely increases lipophilicity compared to unsubstituted phenyl or pyridinyl analogs (e.g., 9m) . This property could enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact on Bioactivity (Inferred)

  • Methoxy Groups: Methoxy substituents (e.g., in 9n, 9o ) are known to enhance metabolic stability and receptor binding via steric and electronic effects. The target’s 2-methoxyphenylmethoxy group may similarly improve interactions with hydrophobic binding pockets.
  • Carbonitrile vs.

Biological Activity

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many indole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Activity : Some studies suggest that related compounds show significant antibacterial and antifungal properties.

Biological Activity Overview

Activity Type Description Reference
AChE InhibitionCompounds similar to this structure have shown potent AChE inhibitory activity, suggesting potential for treating Alzheimer's disease.
Antioxidant PropertiesThe presence of methoxy groups may enhance antioxidant capacity, potentially protecting cells from oxidative damage.
Antimicrobial ActivityRelated compounds have demonstrated activity against various bacterial strains, indicating possible therapeutic applications.

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of similar indole derivatives in animal models of Alzheimer's disease. Results indicated a significant reduction in neurodegeneration markers when treated with these compounds, suggesting a protective role against cognitive decline.
  • Antimicrobial Efficacy :
    In vitro studies have shown that compounds with similar structures exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC value of 0.0195 mg/mL against E. coli, highlighting its potential as an antibacterial agent.
  • Oxidative Stress Reduction :
    Research has indicated that certain derivatives can significantly reduce malondialdehyde levels, a marker of oxidative stress, thereby suggesting their utility in conditions characterized by oxidative damage.

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